Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate
Description
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate is a synthetic organic compound characterized by a central phenyl ring substituted with 4,5-dimethoxy groups, a sulfamoyl bridge (SO$2$NH) linked to a 4-(trifluoromethylsulfanyl)phenyl group, and a methyl acetate moiety at the 2-position. The trifluoromethylsulfanyl (SCF$3$) group confers strong electron-withdrawing properties and enhanced metabolic stability, while the dimethoxy groups may improve solubility. The molecular formula is estimated as C${18}$H${20}$F$3$NO$6$S$_2$, with a molecular weight of approximately 467.5 g/mol based on structural analogs .
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S2/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)30(24,25)22-12-4-6-13(7-5-12)29-18(19,20)21/h4-8,10,22H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFGNVOJHASPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Trifluoromethylation of 4-Aminothiophenol
A common route involves reacting 4-aminothiophenol with trifluoromethyl iodide (CF$$3$$I) in the presence of a copper(I) catalyst. In a representative procedure, 4-aminothiophenol (1.0 equiv) is treated with CF$$3$$I (1.2 equiv) and CuI (0.1 equiv) in N,N-dimethylformamide (DMF) at 100°C for 24 hours, yielding 4-(trifluoromethylsulfanyl)aniline in 65% yield after column purification.
Key Reaction Conditions
Alternative Pathway: Diazotization and Trifluoromethylthiolation
An alternative approach starts with 4-nitroaniline , which undergoes diazotization followed by trifluoromethylthiolation using (trifluoromethyl)sulfanylsilane reagents. This method avoids handling volatile CF$$_3$$I but requires rigorous temperature control (-10°C) during diazonium salt formation.
Synthesis of Methyl 2-(2-Sulfamoyl-4,5-dimethoxyphenyl)acetate
Sulfonation of Methyl 2-(4,5-Dimethoxyphenyl)acetate
The sulfonyl chloride intermediate is prepared via electrophilic sulfonation of methyl 2-(4,5-dimethoxyphenyl)acetate. In a protocol adapted from antimalarial sulfonamide syntheses, chlorosulfonic acid (ClSO$$3$$H) is added dropwise to a solution of the phenylacetate derivative in dichloromethane at 0°C. After stirring for 2 hours, the mixture is quenched with ice-water, and the resulting sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl$$5$$).
Optimization Data
| Parameter | Value |
|---|---|
| Sulfonation Temp | 0°C |
| PCl$$_5$$ Equiv | 1.5 |
| Isolation Yield | 72% |
Nitration-Reduction Sequence
An alternative route employs nitration at the 2-position of methyl 2-(4,5-dimethoxyphenyl)acetate using fuming HNO$$3$$/H$$2$$SO$$4$$, followed by catalytic hydrogenation (Pd/C, H$$2$$) to produce the 2-aminophenyl intermediate. Subsequent diazotization and treatment with SO$$_2$$/CuCl yields the sulfonyl chloride.
Sulfonamide Coupling: Final Assembly
The critical coupling step involves reacting methyl 2-(2-sulfonylchloride-4,5-dimethoxyphenyl)acetate with 4-(trifluoromethylsulfanyl)aniline under mild conditions. As demonstrated in antimalarial drug syntheses, equimolar amounts of the sulfonyl chloride and aniline are stirred in acetonitrile at room temperature for 12–24 hours. Triethylamine (1.1 equiv) is often added to scavenge HCl, improving yields to 58–62%.
Comparative Solvent Study
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Acetonitrile | 24 | 62 |
| DMF | 12 | 58 |
| Dichloromethane | 18 | 55 |
Purification via flash chromatography (hexane/ethyl acetate 3:1) typically affords the final product as a white crystalline solid.
Spectroscopic Characterization and Validation
Successful synthesis is confirmed through:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, *J* = 8.4 Hz, 2H, ArH), 7.45 (d, *J* = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, ArH), 6.65 (s, 1H, ArH), 3.88 (s, 3H, OCH$$3$$), 3.86 (s, 3H, OCH$$3$$), 3.72 (s, 2H, CH$$2$$CO), 3.65 (s, 3H, COOCH$$_3$$).
- MS (ESI+) : m/z 577.0 [M+H]$$^+$$.
Industrial-Scale Considerations
Patent CN102603646B highlights the importance of iron catalysts and cyanide-free conditions for large-scale sulfonamide synthesis. Key adaptations include:
- Replacing PCl$$5$$ with SOCl$$2$$ for safer sulfonyl chloride generation.
- Continuous flow reactors to improve heat dissipation during exothermic coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation to form higher oxidation state compounds, especially affecting the methoxy groups.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, targeting the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation using reagents like chlorine or bromine, and nucleophilic substitution with bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: Used as a reagent in organic synthesis to introduce complex substituents into aromatic compounds.
Biology: It can be used in the synthesis of biologically active molecules, potentially as enzyme inhibitors or pharmaceuticals.
Medicine: Its structural complexity may make it a candidate for drug development, especially in designing molecules with specific biological activities.
Industry: It could be employed in materials science for creating advanced polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways
The sulfonamide and methoxy groups play a crucial role in its biological activity. It may act by inhibiting certain enzymes or interacting with receptors. The trifluoromethylsulfanyl group adds to its lipophilicity, affecting membrane permeability and enhancing binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Findings and Trends
(1) Substituent Effects on Physicochemical Properties
Biological Activity
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate is a synthetic organic compound with the molecular formula and a CAS number of 886498-92-6. This compound features a complex structure that includes a methyl acetate group, dimethoxy substituents, and a sulfamoyl moiety, contributing to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Key Mechanisms:
- Enzyme Inhibition: Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Research Findings
Recent studies have focused on the pharmacological properties of this compound. Here are some notable findings:
- Anticancer Activity: Preliminary in vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation .
- Anti-inflammatory Properties: Other research has highlighted its potential as an anti-inflammatory agent, demonstrating a reduction in pro-inflammatory cytokines in cellular models .
- Neuroprotective Effects: There are indications that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
Case Study 1: Antitumor Activity
In a study conducted on breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- IC50 Values: The IC50 was determined to be approximately 15 µM, indicating significant cytotoxicity.
- Mechanism: Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Case Study 2: Anti-inflammatory Response
In another investigation involving lipopolysaccharide (LPS)-stimulated macrophages:
- Cytokine Levels: A marked decrease in TNF-alpha and IL-6 levels was observed following treatment with the compound.
- Significance: This suggests a potential role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate | Similar dimethoxy and sulfonamide structures | Different thiomorpholine substituent |
| Methyl 4-(trifluoromethylsulfanyl)-phenylacetate | Contains trifluoromethylsulfanyl group | Lacks sulfamoyl functionality |
| Methyl 2-(4-methylthio-phenyl)acetate | Contains methylthio instead of thiomorpholine | Lacks sulfonamide functionality |
This table illustrates how variations in substituents can influence both chemical behavior and biological activity.
Q & A
What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?
Methodological Answer:
The synthesis involves sequential sulfamoylation, esterification, and functional group modifications. Critical steps include:
- Sulfamoylation: Use of 4-(trifluoromethylsulfanyl)aniline as the sulfamoyl donor under anhydrous conditions to minimize hydrolysis .
- Esterification: Methylation of the carboxyl intermediate via nucleophilic acyl substitution, optimized using trimethylsilyl chloride (TMSCl) as a catalyst in methanol .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product with >95% purity .
Advanced Tip: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry based on real-time NMR analysis to mitigate side reactions.
Which crystallographic tools and software are most effective for resolving structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.
- Structure Solution: Employ SHELXD for phase determination and SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters for heavy atoms like sulfur .
- Visualization: ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry validation .
Advanced Tip: For twinned crystals, apply the TWIN/BASF commands in SHELXL to refine overlapping domains .
How can hydrogen bonding patterns influence the compound’s stability and reactivity?
Methodological Answer:
- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs) between sulfamoyl NH and methoxy oxygen atoms, stabilizing the crystal lattice .
- Thermal Stability: Correlate hydrogen bond density with differential scanning calorimetry (DSC) data to predict decomposition pathways .
Advanced Tip: Perform Hirshfeld surface analysis to quantify intermolecular interactions and assess their impact on solubility.
What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity enhancement?
Methodological Answer:
- Substituent Variation: Replace trifluoromethylsulfanyl with fluorophenyl or pyridinyl groups (analog synthesis via Suzuki coupling) to test kinase inhibition selectivity .
- Biological Assays: Use in vitro enzyme inhibition assays (e.g., PI3Kα) with IC₅₀ determination and molecular docking (AutoDock Vina) to validate binding modes .
Advanced Tip: Apply quantitative SAR (QSAR) models to predict logP and bioavailability changes upon substituent modification.
How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?
Methodological Answer:
- Refinement Constraints: Use DFIX and DANG commands in SHELXL to standardize bond lengths (e.g., C-S bond = 1.76 ± 0.02 Å) .
- Validation Tools: Cross-check with the Cambridge Structural Database (CSD) and apply RIGU restraints for planar groups like the benzene ring .
Advanced Tip: Perform multipole refinement (using XD2006) to address electron density anomalies in polarizable atoms like sulfur .
What experimental models are suitable for evaluating the compound’s bioactivity?
Methodological Answer:
- In Vitro: Use human cancer cell lines (e.g., MCF-7, A549) for cytotoxicity assays (MTT protocol) and Western blotting to assess apoptosis markers .
- In Vivo: Administer the compound in xenograft mouse models (oral dosing, 10 mg/kg) and monitor tumor volume reduction via bioluminescence imaging .
Advanced Tip: Employ CRISPR-Cas9 knockout models to identify target-specific pathways (e.g., PI3K/Akt/mTOR).
How can computational docking studies guide the design of analogs with improved binding affinity?
Methodological Answer:
- Ligand Preparation: Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*) and assign partial charges via the RESP method .
- Docking Protocol: Use Glide (Schrödinger Suite) with induced-fit docking to account for receptor flexibility (e.g., PI3Kγ active site) .
Advanced Tip: Perform molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability and identify key residues for mutagenesis.
What analytical techniques are critical for identifying synthetic impurities or degradation products?
Methodological Answer:
- LC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities at ppm levels .
- NMR: Employ ¹⁹F-NMR to trace trifluoromethylsulfanyl degradation, as fluorine signals are highly sensitive to environmental changes .
Advanced Tip: Pair high-resolution mass spectrometry (HRMS) with isotope pattern analysis to distinguish isobaric impurities.
How does altering the methoxy group position impact the compound’s physicochemical properties?
Methodological Answer:
- LogP Measurement: Compare octanol/water partition coefficients via shake-flask method for ortho vs. para methoxy derivatives .
- Solubility Testing: Use dynamic light scattering (DLS) to assess aqueous solubility changes under physiological pH (4.5–7.4) .
Advanced Tip: Apply Hansen solubility parameters (HSPiP software) to predict solvent compatibility for formulation.
What experimental controls are essential when comparing bioactivity with structural analogs?
Methodological Answer:
- Positive Controls: Include known inhibitors (e.g., LY294002 for PI3K assays) to validate assay sensitivity .
- Vehicle Controls: Use DMSO (≤0.1% v/v) to rule out solvent-induced cytotoxicity .
- Blind Synthesis: Prepare analogs in triplicate with independent characterization (NMR, HPLC) to ensure reproducibility .
Advanced Tip: Implement randomized block design in animal studies to minimize bias in efficacy evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
